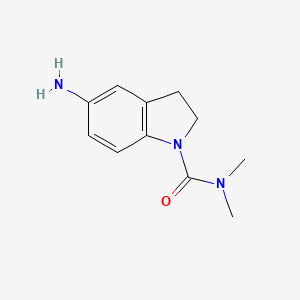

5-Amino-N,N-Dimethyl-2,3-Dihydro-1H-Indol-1-carboxamid

Übersicht

Beschreibung

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry .

Wissenschaftliche Forschungsanwendungen

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . These interactions can lead to changes in the activity of the target proteins, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological context .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound could be diverse and context-dependent .

Biochemische Analyse

Biochemical Properties

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as alkaline phosphatase, which is involved in dephosphorylation reactions . The interaction of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide with these enzymes can influence their activity, leading to changes in biochemical pathways.

Cellular Effects

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . The impact of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on these processes can lead to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of inflammatory mediators . Additionally, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can influence gene expression by binding to specific transcription factors or regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that the effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on cellular function can persist, but may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity.

Metabolic Pathways

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives are metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The metabolism of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can affect metabolic flux and the levels of metabolites in the body.

Transport and Distribution

The transport and distribution of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The localization of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

The synthesis of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline and acetophenone derivatives.

Synthetic Routes: One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring.

Reaction Conditions: The reaction conditions often include the use of acids like hydrochloric acid or acetic acid, and the reaction is typically carried out under reflux.

Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can be compared with other similar compounds:

Biologische Aktivität

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is an indole derivative that has garnered attention due to its diverse biological activities. This compound is involved in various biochemical reactions and has potential therapeutic applications in fields such as oncology and infectious diseases. This article reviews the current research findings on the biological activity of this compound, including its molecular mechanisms, pharmacological effects, and comparisons with similar compounds.

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide exhibits several important biochemical properties:

- Enzyme Interactions : The compound can interact with various enzymes, including alkaline phosphatase, which plays a role in dephosphorylation reactions.

- Cellular Effects : It influences cell signaling pathways and gene expression, particularly those involved in inflammatory responses and cell proliferation.

- Molecular Mechanism : The compound may function as an enzyme inhibitor or activator, impacting the synthesis of inflammatory mediators.

Anticancer Properties

Recent studies have indicated that 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide possesses significant anticancer activity. For instance:

- Cell Growth Inhibition : It has been shown to preferentially suppress the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to non-tumor fibroblasts .

- Mechanisms of Action : The compound induces apoptosis in cancer cells through caspase activation and affects cell cycle regulation .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Bacterial Inhibition : 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide has shown effectiveness against various bacterial strains. For example, it exhibited an MIC (Minimum Inhibitory Concentration) of 3.90 µg/mL against Staphylococcus aureus and lower values against MRSA strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1 |

| Escherichia coli | Varies |

Dosage Effects and Metabolic Pathways

The biological effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide are dose-dependent:

- Therapeutic Effects : At low doses, it may exhibit anti-inflammatory and anticancer activities; however, higher doses require careful evaluation due to potential toxicity.

Metabolism

The compound is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and dynamics. Understanding these metabolic pathways is crucial for optimizing its therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide in clinical settings:

- Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited tumor cell proliferation and induced apoptosis in multiple cancer types.

- Infection Control : Clinical isolates of resistant bacterial strains were treated with this compound, showing significant inhibition of growth.

Comparative Analysis with Similar Compounds

When compared to other indole derivatives like indomethacin and indole-3-acetic acid, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide shows unique structural features that contribute to its distinct biological properties:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole | High | Moderate |

| Indomethacin | Moderate | Low |

| Indole-3-acetic acid | Low | Moderate |

Eigenschaften

IUPAC Name |

5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNXEKKBPSVUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598708 | |

| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89731-99-7 | |

| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.